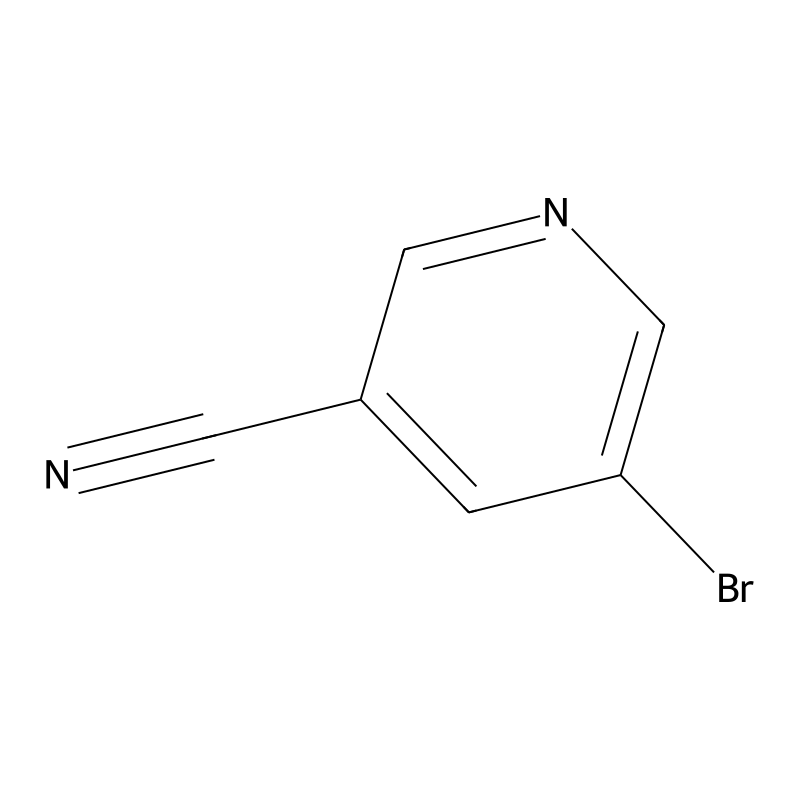

5-Bromonicotinonitrile

Content Navigation

5-Bromonicotinonitrile overcomes sluggish cross-coupling of chloro-analogs and poor atom economy of iodo-analogs.

- Enables efficient Suzuki/Buchwald couplings with standard Pd catalysts, eliminating need for expensive ligands.

- Nitrile group activates pyridine ring for metal-free SNAr aminations, minimizing heavy metal residues in APIs.

- Post-coupling nitrile handles for hydrolysis to amides or tetrazole formation.

Ideal for scalable synthesis of kinase inhibitor scaffolds.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

5-Bromonicotinonitrile (CAS 35590-37-5) is a highly versatile, bifunctional heterocyclic building block characterized by a pyridine core substituted with a bromine atom at the 5-position and a nitrile group at the 3-position. In industrial and pharmaceutical procurement, this compound is prioritized for its dual-reactivity profile: the bromine atom serves as an optimal leaving group for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr), while the electron-withdrawing nitrile group both activates the ring and serves as a latent synthetic handle for subsequent conversion into amides, amines, carboxylic acids, or tetrazoles[1]. With a molecular weight of 183.01 g/mol and a stable crystalline form, it is a critical precursor in the scalable synthesis of kinase inhibitors, mGluR5 modulators, and other complex active pharmaceutical ingredients (APIs)[2].

Substituting 5-bromonicotinonitrile with its closest structural analogs introduces severe process inefficiencies. Replacing it with 5-chloronicotinonitrile drastically increases the C-X bond dissociation energy, leading to sluggish oxidative addition in palladium-catalyzed cross-couplings; this forces the use of expensive, proprietary bulky phosphine ligands (e.g., BrettPhos) or higher thermal budgets to achieve viable yields[1]. Conversely, substitution with 5-iodonicotinonitrile, while highly reactive, degrades atom economy by ~20%, significantly increases per-mole raw material costs, and introduces risks of premature dehalogenation under basic or reductive scale-up conditions[2]. Furthermore, utilizing a generic 3-bromopyridine (lacking the nitrile group) removes the critical electron-withdrawing activation required for mild, metal-free SNAr aminations, fundamentally breaking established synthetic routes[3].

References

- [1] Journal of Medicinal Chemistry, 'A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF', 2026.

- [2] Patent WO2021151014A1, 'Pgdh inhibitors and methods of making and using', 2021.

- [3] Patent WO2011044157A1, 'Heterocyclic compounds useful as pdk1 inhibitors', 2011.

Palladium Cross-Coupling Cost Efficiency

In standard Buchwald-Hartwig and Suzuki-Miyaura coupling frameworks, 5-bromonicotinonitrile provides a highly favorable balance of reactivity and catalyst cost. The bromine substituent readily undergoes oxidative addition with standard, inexpensive palladium sources such as Pd(dppf)Cl2 or Pd(PPh3)4, routinely achieving 70-95% yields under mild conditions (80-100 °C)[1]. In contrast, the 5-chloro analog (5-chloronicotinonitrile) requires highly specialized, premium-priced ligands to overcome the stronger C-Cl bond, substantially increasing the cost per catalytic turnover[2].

| Evidence Dimension | Catalyst requirement and coupling yield |

| Target Compound Data | 70-95% yield using standard Pd(dppf)Cl2 / Pd(PPh3)4 at 80-100 °C |

| Comparator Or Baseline | 5-Chloronicotinonitrile (requires premium bulky phosphine ligands for comparable conversion) |

| Quantified Difference | Enables use of off-the-shelf, low-cost catalyst systems without yield degradation |

| Conditions | Standard Pd-catalyzed cross-coupling in polar aprotic solvents (e.g., dioxane, DMF) |

Procuring the bromo-analog directly lowers the bill of materials for scale-up by eliminating the need for expensive, proprietary transition-metal ligands.

Metal-Free SNAr Amination Efficiency

The strong electron-withdrawing effect of the nitrile group at the 3-position significantly activates the pyridine ring of 5-bromonicotinonitrile toward nucleophilic aromatic substitution (SNAr). This allows for direct displacement of the bromine by primary or secondary amines at moderate temperatures (60-120 °C), achieving 50-85% yields without the use of transition metals[1]. A baseline comparator, 3-bromopyridine, lacks this electronic activation, rendering direct SNAr highly inefficient and forcing reliance on metal-catalyzed amination[2].

| Evidence Dimension | SNAr reactivity and metal dependency |

| Target Compound Data | 50-85% yield in metal-free amination at 60-120 °C |

| Comparator Or Baseline | 3-Bromopyridine (highly resistant to metal-free SNAr under identical conditions) |

| Quantified Difference | Eliminates the requirement for transition-metal catalysts for C-N bond formation |

| Conditions | Reaction with amines in polar aprotic solvents (e.g., DMF, DMSO) with mild base |

Enabling metal-free C-N coupling simplifies downstream purification by avoiding trace transition metal limits (e.g., Pd, Ru) in final pharmaceutical products.

Atom Economy & Stability vs Iodo Analogs

For industrial procurement, 5-bromonicotinonitrile (MW 183.01) offers a superior balance of reactivity and mass efficiency compared to 5-iodonicotinonitrile (MW 230.01). The bromo-analog provides a ~20% improvement in atom economy, meaning significantly less mass is wasted as halide byproduct during cross-coupling[1]. Furthermore, the C-Br bond exhibits greater thermal and photochemical stability than the C-I bond, reducing the risk of premature dehalogenation side-reactions during prolonged heating in batch reactors[2].

| Evidence Dimension | Atom economy and process stability |

| Target Compound Data | MW 183.01; stable C-Br bond under standard process heating |

| Comparator Or Baseline | 5-Iodonicotinonitrile (MW 230.01; ~20% lower atom economy, higher dehalogenation risk) |

| Quantified Difference | 20% reduction in leaving-group mass waste; higher thermal tolerance |

| Conditions | Bulk storage and prolonged batch-reactor heating cycles |

Maximizes the active mass per kilogram purchased and reduces batch-failure risks associated with precursor degradation.

Cost-Efficient Kinase Inhibitor Scale-Up

Because 5-bromonicotinonitrile undergoes efficient Suzuki and Buchwald couplings with standard, low-cost palladium catalysts, it is the optimal choice for the bulk synthesis of biaryl kinase inhibitor scaffolds where the high cost of proprietary ligands (required for chloro-analogs) would ruin process economics[1].

Metal-Free API Amination

In pharmaceutical manufacturing where trace heavy metal contamination (e.g., Pd, Ru) must be strictly limited, the strong electronic activation provided by the nitrile group makes this compound ideal for metal-free Nucleophilic Aromatic Substitution (SNAr) with complex amines, a route inaccessible to unactivated bromopyridines[2].

Tetrazole & Amide Derivatization

Following the primary cross-coupling at the 5-position, the intact nitrile group serves as a highly reliable synthetic handle. It is perfectly suited for downstream hydrolysis to primary amides or cycloaddition with azides to form tetrazoles, providing essential hydrogen-bond donors/acceptors for target binding[3].

References

- [1] Journal of Medicinal Chemistry, 'A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF', 2026.

- [2] Patent WO2011044157A1, 'Heterocyclic compounds useful as pdk1 inhibitors', 2011.

- [3] Patent WO2021151014A1, 'Pgdh inhibitors and methods of making and using', 2021.

XLogP3

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types